

Spectroscopic and Synthetic Profile of t-Butyl 3-(hydroxypropoxy)-propanoate: A Technical Guide

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Compound of Interest

Compound Name: *t*-Butyl 3-(hydroxypropoxyl)-propanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for t-Butyl 3-(hydroxypropoxy)-propanoate. Due to the limited availability of experimental spectroscopic data in public databases, this document presents predicted data generated from validated computational models. These predictions offer valuable insights for the characterization and utilization of this compound in research and development.

Spectroscopic Data

The following sections summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for t-Butyl 3-(hydroxypropoxy)-propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was obtained using online prediction tools.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.68	t	2H	-O-CH ₂ -CH ₂ -CH ₂ -OH
3.60	t	2H	-O-CH ₂ -CH ₂ -CH ₂ -OH
3.52	t	2H	-O-CH ₂ -CH ₂ -COO-
2.45	t	2H	-CH ₂ -CH ₂ -COO-
1.75	p	2H	-O-CH ₂ -CH ₂ -CH ₂ -OH
1.44	s	9H	-C(CH ₃) ₃
2.5-3.0 (broad)	s	1H	-OH

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
171.5	C=O
80.5	-C(CH ₃) ₃
69.0	-O-CH ₂ -CH ₂ -COO-
67.0	-O-CH ₂ -CH ₂ -CH ₂ -OH
60.5	-O-CH ₂ -CH ₂ -CH ₂ -OH
35.0	-CH ₂ -COO-
32.0	-O-CH ₂ -CH ₂ -CH ₂ -OH
28.0	-C(CH ₃) ₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3500	Broad	O-H stretch (alcohol)
2975, 2935, 2870	Medium-Strong	C-H stretch (alkane)
1730	Strong	C=O stretch (ester)
1150	Strong	C-O stretch (ester and ether)
1050	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum is based on common fragmentation patterns for esters and ethers.

m/z	Relative Intensity (%)	Proposed Fragment
205	5	[M+H] ⁺
149	20	[M - C ₄ H ₉] ⁺
131	15	[M - C ₄ H ₉ O] ⁺
103	40	[M - C ₄ H ₉ O ₂] ⁺
75	30	[HO(CH ₂) ₃ O] ⁺
57	100	[C ₄ H ₉] ⁺

Experimental Protocols

The synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate can be achieved via a Michael addition of 1,3-propanediol to t-butyl acrylate. The following is a generalized protocol that can be adapted and optimized for specific laboratory conditions.

Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate

Materials:

- t-Butyl acrylate
- 1,3-Propanediol
- A suitable basic catalyst (e.g., sodium methoxide, potassium t-butoxide, or a strong organic base like DBU)
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
- Quenching agent (e.g., saturated aqueous ammonium chloride)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-propanediol (1.2 equivalents) in the chosen anhydrous solvent.
- **Catalyst Addition:** Add the basic catalyst (0.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
- **Addition of Acrylate:** Slowly add t-butyl acrylate (1.0 equivalent) to the reaction mixture dropwise over a period of 30 minutes. An exotherm may be observed.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- **Workup:** Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure t-Butyl 3-(hydroxypropoxy)-propanoate.

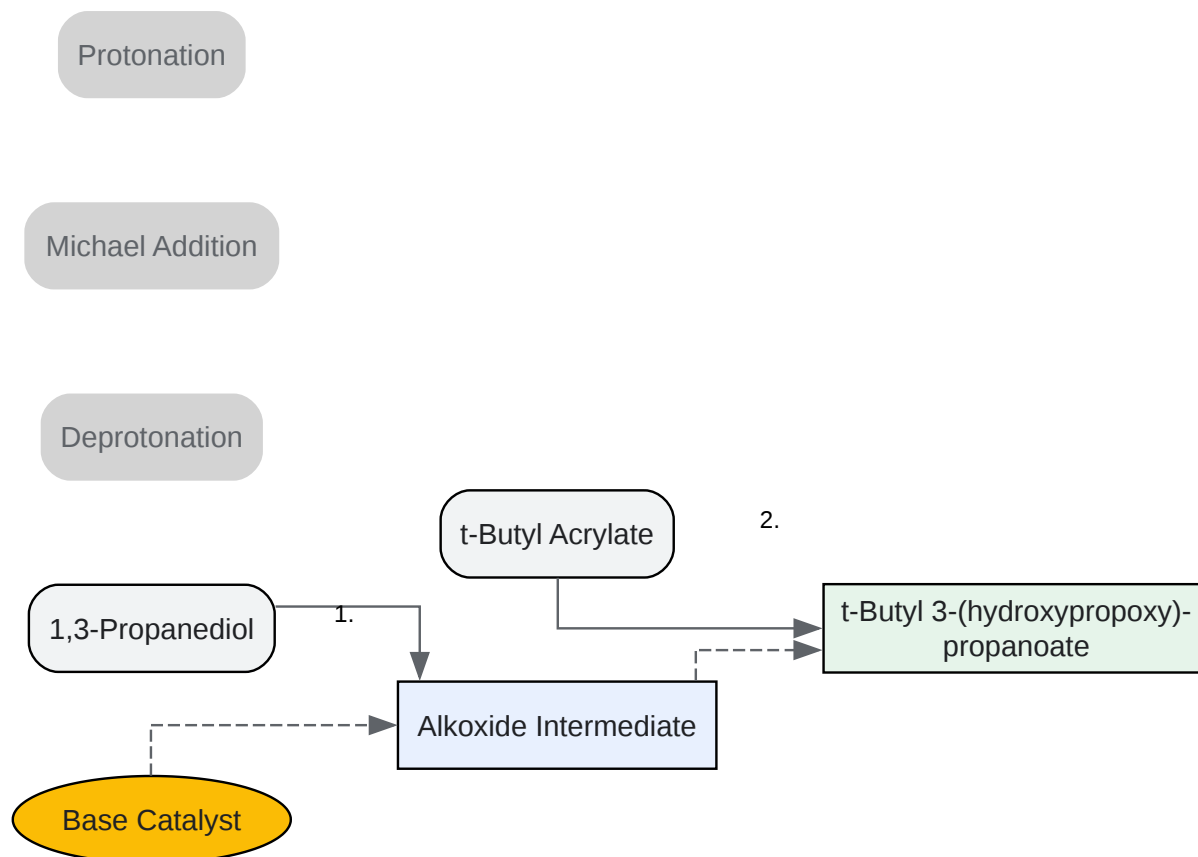
Instrumentation:

- NMR: Spectra can be acquired on a 300 MHz or higher field NMR spectrometer. Samples should be dissolved in deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- IR: Spectra can be recorded on an FTIR spectrometer using a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.
- MS: Mass spectra can be obtained using an electrospray ionization (ESI) or chemical ionization (CI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for t-Butyl 3-(hydroxypropoxy)-propanoate via a base-catalyzed Michael addition.



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Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate.

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